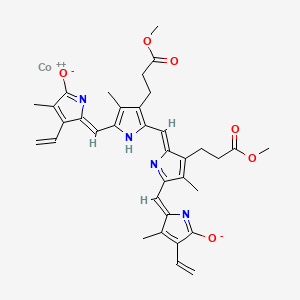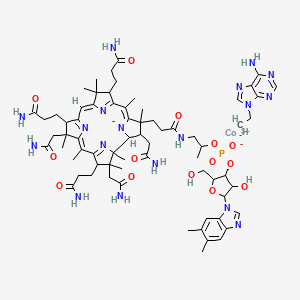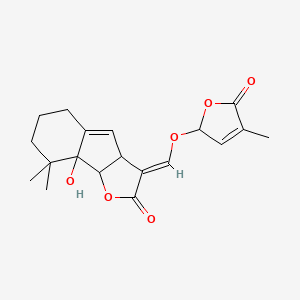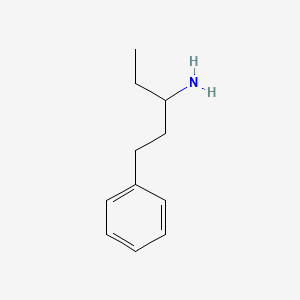
1-Phenylpentan-3-amine
Übersicht
Beschreibung
Synthesis Analysis
- Aminoalkylation of [1.1.1]Propellane : A method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, which are structurally related to 1-Phenylpentan-3-amine, directly from [1.1.1]propellane through magnesium amides and alkyl electrophiles is reported by Hughes et al. (2019) (Hughes et al., 2019).
Molecular Structure Analysis
- Crystal Structure Studies : Guo et al. (2014) studied the crystal structure of 3-(4-Fluorophenyl)-1,5-bis (pyridyl)-1,5-pentanedione, a compound closely related to 1-Phenylpentan-3-amine (Guo et al., 2014).
Chemical Reactions and Properties
- Bicyclo[1.1.1]pentan-1-amine Synthesis : Goh et al. (2014) explored a method to synthesize bicyclo[1.1.1]pentan-1-amine, which shares structural similarities with 1-Phenylpentan-3-amine (Goh et al., 2014).
- Synthesis of Pentane Amino Derivatives : Talybov et al. (2010) reported the synthesis of pentane amino derivatives, relevant to the study of 1-Phenylpentan-3-amine (Talybov et al., 2010).
Physical Properties Analysis
- Solid-State Photolysis : Skinner et al. (1972) studied the solid-state photolysis of azobis-3-phenyl-3-pentane, which is chemically related to 1-Phenylpentan-3-amine (Skinner et al., 1972).
Chemical Properties Analysis
- Fluorescence Enhancement : Yang et al. (2002) examined the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, providing insights into the chemical behavior of compounds similar to 1-Phenylpentan-3-amine (Yang et al., 2002).
Wissenschaftliche Forschungsanwendungen
-
Expedient synthesis of 3-phenylbicyclo [1.1.1]pentan-1-amine
- Application Summary : This compound has potential utility as a contemporary lead optimization tactic in medicinal chemistry .
- Methods of Application : The work discloses a new, expedient and versatile approach to one such potentially useful BCP derivative .
- Results or Outcomes : The development of efficient synthetic protocols is crucial to facilitate the potential utility of the BCP motif .
-
Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo [1.1.1]pentanes
- Application Summary : Bicyclo [1.1.1]pentanes (BCPs) are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates .
- Methods of Application : The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions, via triethylborane-initiated atom .
- Results or Outcomes : This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
-
- Application Summary : This compound is a chemical reagent used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction, but this compound is generally used for its reactivity .
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Application Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application : The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
- Results or Outcomes : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .
-
1-Phenylpentan-3-amine as a Chemical Reagent
- Application Summary : This compound is a chemical reagent used in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed .
- Results or Outcomes : The outcomes would also depend on the specific reaction, but this compound is generally used for its reactivity .
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Application Summary : Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application : The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
- Results or Outcomes : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSQENXHYZSNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpentan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



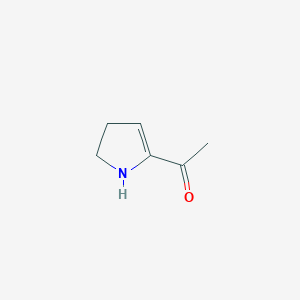
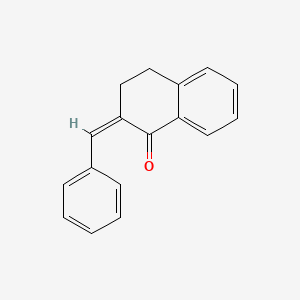
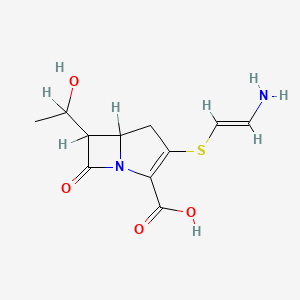
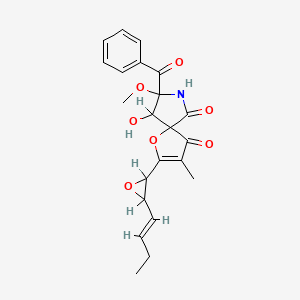
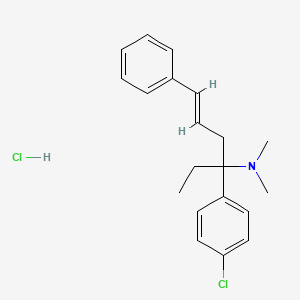
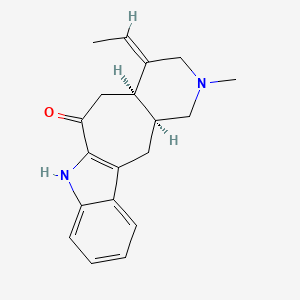
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)
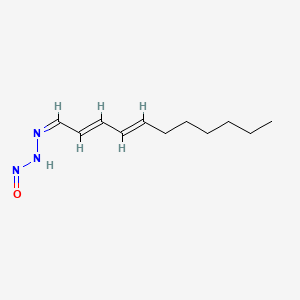
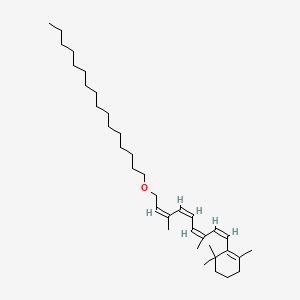
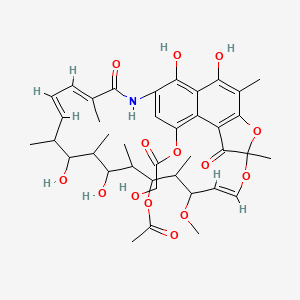
![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)
